4-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring fused with a cyclopenta[d]pyrimidine moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperazine ring and the methylsulfanyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the methylation of the sulfanyl group using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The methylsulfanyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar in structure but lacks the piperazine ring.
1-(2-Pyrimidyl)piperazine: Contains the piperazine ring but lacks the cyclopenta[d]pyrimidine moiety.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Different heterocyclic core but similar in terms of potential biological activity.
Uniqueness
4-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its combination of a cyclopenta[d]pyrimidine core, a piperazine ring, and a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22N6S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C17H22N6S/c1-12-10-15(19-11-18-12)22-6-8-23(9-7-22)16-13-4-3-5-14(13)20-17(21-16)24-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
OJUCQQRPRZJVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)SC |
Origin of Product |
United States |
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